molecular formula C26H27N3O2 B2577166 N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide CAS No. 478077-08-6

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide

Cat. No.: B2577166
CAS No.: 478077-08-6
M. Wt: 413.521
InChI Key: GPJYRDCTXVJMRV-UHFFFAOYSA-N
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Description

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C26H27N3O2 and its molecular weight is 413.521. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Ligand Binding

  • N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, structurally related to the compound , have been modified and studied for their binding affinity with dopamine receptors. Structural alterations led to the identification of compounds with moderate to high affinity for dopamine D3 receptors, indicating potential for PET imaging and neurological studies (Leopoldo et al., 2002).

Photophysical and Photochemical Properties

  • The structure of benzamide derivatives has been explored in the context of photodynamic therapy, particularly for cancer treatment. Newly synthesized zinc phthalocyanine derivatives, structurally related to the compound , show high singlet oxygen quantum yield and promising properties as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Radioactive Compounds

  • Several studies have focused on the synthesis and characterization of radioactive compounds for imaging and medical diagnostic purposes, using structures similar to N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methoxybenzamide. These include the development of radiotracers for Alzheimer's disease (Gao, Wang, & Zheng, 2018) and the synthesis of tritium-labeled compounds for receptor antagonist studies (Hong et al., 2015).

Molecular Structure Analysis

  • The molecular structure of benzamide derivatives and related compounds has been extensively analyzed through X-ray diffraction, DFT calculations, and other methods to understand the influence of intermolecular interactions on molecular geometry, which is crucial for the development of pharmaceuticals and diagnostic agents (Karabulut et al., 2014).

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-20(2)29(18-21-10-5-4-6-11-21)26(28-14-7-8-15-28)24(19)17-27-25(30)22-12-9-13-23(16-22)31-3/h4-16H,17-18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJYRDCTXVJMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)C2=CC(=CC=C2)OC)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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